Methylenecyclopentane

説明

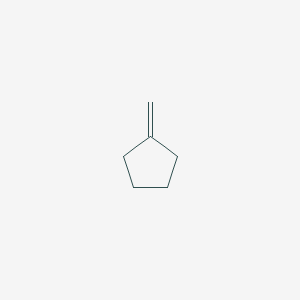

Structure

2D Structure

3D Structure

特性

IUPAC Name |

methylidenecyclopentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10/c1-6-4-2-3-5-6/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFJPEKRRHIYYES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9061756 | |

| Record name | Cyclopentane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Cyclopentane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1528-30-9 | |

| Record name | Methylenecyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1528-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentane, methylene- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001528309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentane, methylene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclopentane, methylene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9061756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylenecyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of Methylenecyclopentane

Catalytic Transformations and Ring Chemistry

Titanium-Catalyzed Ring-Opening Mechanisms (contextual for related cyclic systems)

While specific titanium-catalyzed ring-opening reactions of methylenecyclopentane are not extensively documented, the behavior of analogous methylenecyclopropanes (MCPs) provides significant mechanistic insights. Titanium-imido complexes have been shown to catalyze the ring-opening oxidative amination of MCPs. researchgate.net The proposed mechanism, supported by density functional theory (DFT), involves a [2+2] cycloaddition between the titanium-imido complex and the MCP. This initial step forms a spirocyclic azatitanacyclobutane intermediate. researchgate.net

The regioselectivity of the reaction is determined by the subsequent selective β-carbon elimination from this intermediate. This elimination step leads to the formation of an azatitanathis compound intermediate, which then undergoes further transformations to yield the final branched α-methylene imine product. researchgate.net The reaction pathway is influenced by the energetics of both monometallic and bimetallic pathways, with the monometallic route often being favored. researchgate.net This type of ring-opening cascade highlights the ability of titanium catalysts to mediate complex transformations in strained cyclic systems, a reactivity that could potentially be extended to this compound.

Organocatalytic and Photoredox-Catalyzed Alkylation

The alkylation of unactivated alkenes, such as this compound, has seen significant advancements through the use of organocatalytic and photoredox-catalyzed methods. These approaches offer mild and selective alternatives to traditional alkylation procedures.

Organocatalysis has been employed in the enantioselective alkylation of aldehydes, a reaction that can be adapted for the functionalization of various organic molecules. researchgate.netscispace.com For instance, the combination of an aminocatalyst with a photoredox catalyst can facilitate the enantioselective α-alkylation of aldehydes with α-bromo carbonyl compounds. researchgate.netscispace.com This dual catalytic system generates a radical intermediate from the alkyl halide, which is then trapped by an enamine derived from the aldehyde and the organocatalyst. While not a direct alkylation of the this compound double bond, this methodology showcases the potential of organocatalysis to generate reactive intermediates capable of C-C bond formation under mild conditions.

Photoredox catalysis provides a powerful tool for the hydroalkylation of unactivated alkenes. researchgate.netnih.gov These reactions can proceed under metal-free conditions, utilizing organic dyes or other photosensitizers. The mechanism typically involves the photoinduced generation of a radical species from a suitable precursor, which then adds to the alkene double bond. A subsequent hydrogen atom transfer (HAT) step completes the alkylation process. nih.gov This method has been successfully applied to a broad range of unactivated alkenes, demonstrating good chemo-, regio-, and diastereoselectivity. nih.gov The versatility of this approach is further underscored by its applicability in both inter- and intramolecular reactions, as well as in the late-stage functionalization of complex molecules. nih.gov

| Catalyst System | Reactants | Product Type | Key Features |

| [Fe(bpy)3]Br2 / MacMillan catalyst | Aldehydes, α-bromo carbonyls | α-alkylated aldehydes | Enantioselective, organocatalytic photoredox alkylation. researchgate.netscispace.com |

| Organic Photosensitizer | Amides, Unactivated Alkenes | α-alkylated amides | Metal-free, excellent chemo-, regio-, and diastereoselectivity. researchgate.netnih.gov |

Disulfide-Catalyzed Annulation Reactions

Disulfide-catalyzed reactions, particularly under photoirradiation, offer a unique avenue for the formation of carbon-carbon bonds and the construction of cyclic systems. beilstein-journals.orgnih.gov The core of this reactivity lies in the facile homolytic cleavage of the disulfide bond (S-S) upon photoexcitation to generate two thiyl radicals (RS•). beilstein-journals.orgnih.gov These thiyl radicals are versatile intermediates that can initiate a variety of chemical transformations.

In the context of annulation reactions, a thiyl radical can add to an alkene, such as this compound, to generate a carbon-centered radical. This radical can then participate in subsequent cyclization or addition steps. For instance, disulfide-catalyzed [3+2] cycloaddition reactions have been reported for the synthesis of polycyclic frameworks from vinylcyclopropanes and alkenes. beilstein-journals.orgnih.gov A proposed mechanism involves the initial addition of the thiyl radical to the vinylcyclopropane, followed by ring opening to form a new radical intermediate. This intermediate then adds to an alkene, and a subsequent cyclization and elimination of the thiyl radical regenerates the catalyst and yields the cyclopentane (B165970) product. beilstein-journals.orgresearchgate.net

While direct examples of disulfide-catalyzed annulation of this compound are not prevalent, the established reactivity of thiyl radicals with alkenes suggests the feasibility of such transformations. beilstein-journals.orgnih.gov The ability of disulfides to act as HAT cocatalysts in photoredox-catalyzed [4+2] cycloadditions further highlights their potential in facilitating the construction of cyclic structures. nih.gov

Metal-Catalyzed Cycloaddition Reactions to Cyclopentane Scaffolds

Metal-catalyzed cycloaddition reactions are a powerful strategy for the construction of cyclopentane rings, and this compound can be both a product and a reactant in such transformations. Palladium and nickel are prominent catalysts in this area, particularly in [3+2] cycloadditions.

Palladium-catalyzed [3+2] cycloadditions often utilize a trimethylenemethane (TMM) precursor, which in the presence of a palladium catalyst, reacts with an alkene to form a this compound derivative. This reaction is known for its high chemo-, regio-, and diastereoselectivity. The development of asymmetric variants of this reaction has enabled the synthesis of enantioenriched methylenecyclopentanes.

Nickel-catalyzed [3+2] cycloadditions provide an alternative and complementary approach. For example, nickel(II) complexes can catalyze the formal [3+2] cycloaddition between indoles and donor-acceptor cyclopropanes to furnish cyclopenta[b]indoles with high regioselectivity and good diastereoselectivity.

| Metal Catalyst | Reaction Type | Reactants | Product |

| Palladium | Asymmetric [3+2] Cycloaddition | Trimethylenemethane precursor, Di- and trisubstituted olefins | exo-Methylenecyclopentane |

| Nickel(II) | Formal [3+2] Cycloaddition | N-substituted indoles, Donor-acceptor cyclopropanes | Cyclopenta[b]indoles |

Rearrangement and Isomerization Dynamics

Tautomerism Studies with 1-Methylcyclopentene (B36725)

The relative stability of this compound and its endocyclic isomer, 1-methylcyclopentene, has been a subject of theoretical investigation. Density functional theory (DFT) calculations have been employed to compare the thermodynamic properties of these two tautomers.

Studies have shown that 1-methylcyclopentene is the more stable isomer compared to this compound. The enthalpy difference (ΔH) between the two isomers has been calculated to be approximately 18.518 kJ/mol in favor of 1-methylcyclopentene. This greater stability of the endocyclic isomer is a common trend observed in similar cycloalkene/methylenecycloalkane pairs and is attributed to the greater substitution of the double bond within the ring, leading to increased thermodynamic stability.

The effect of substituents on the relative stabilities of these tautomers has also been investigated. The introduction of various electron-donating and electron-withdrawing groups can influence the position of the equilibrium, although the endocyclic isomer generally remains the more stable form.

| Compound | Relative Stability | Enthalpy Difference (ΔH) |

| 1-Methylcyclopentene | More Stable | - |

| This compound | Less Stable | 18.518 kJ/mol |

Radical Ring Expansion Reactions (Theoretical Insights from Methylenecyclopropane (B1220202) Systems)

Theoretical studies on radical ring expansion reactions of methylenecyclopropane derivatives offer valuable insights into the potential reactivity of related systems like this compound. These reactions are useful for constructing larger cyclic frameworks from existing ring structures.

Computational studies, often using high-level quantum mechanical methods, have elucidated the mechanistic pathways of these radical-mediated transformations. For instance, the evolution of primary radicals generated from substituted methylenecyclopropanes has been theoretically investigated. The initial step typically involves the attack of a radical center onto the exocyclic double bond. This can occur in either an exo or endo fashion.

Following the initial cyclization, the subsequent ring expansion proceeds via the cleavage of one of the cyclopropane (B1198618) C-C bonds. The regioselectivity of this cleavage (i.e., which C-C bond breaks) is influenced by both kinetic and thermodynamic factors. Theoretical calculations of the Gibbs free energy barriers for the different pathways can predict the major product. For example, in some systems, the product corresponding to the rupture of the endo C-C bond is kinetically favored, while in others, thermodynamic control leads to the product from exo C-C bond cleavage. These theoretical models provide a predictive framework for understanding and designing radical ring expansion reactions.

Computational Chemistry and Theoretical Characterization of Methylenecyclopentane

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental in elucidating the atomic and molecular properties of methylenecyclopentane. nih.gov These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy. nih.govwavefun.com

Density Functional Theory (DFT) has become a standard and powerful tool in computational chemistry for studying a wide range of chemical systems, including this compound and its isomers. mdpi.comarxiv.org DFT calculations are based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. mdpi.com This approach is computationally less expensive than other high-level quantum mechanical methods while often providing a high degree of accuracy. arxiv.org

In the context of this compound and related compounds, DFT has been utilized to investigate several key aspects:

Geometric Optimization: DFT methods are employed to find the most stable three-dimensional arrangement of atoms in the molecule, its equilibrium geometry. researchgate.net

Vibrational Frequencies: Calculations of vibrational frequencies are used to characterize stationary points on the potential energy surface as minima (stable structures) or transition states, and to simulate infrared spectra. jjeci.net

Reaction Mechanisms: DFT is instrumental in mapping out the pathways of chemical reactions, such as the ring-opening of related methylenecyclopropanes to form trimethylenemethanes. nih.gov

Thermodynamic Properties: Properties like enthalpy and Gibbs free energy are calculated to determine the relative stabilities of isomers and tautomers. researchgate.netjjeci.net

A variety of functionals, which are approximations to the exchange-correlation energy, are used in DFT calculations, with the choice of functional impacting the accuracy of the results. arxiv.org

The term "ab initio," meaning "from first principles," refers to a class of quantum chemistry methods that are based on the fundamental principles of quantum mechanics without the use of experimental data. wikipedia.orgdtic.mil These methods aim to solve the electronic Schrödinger equation to provide highly accurate predictions of molecular properties. wikipedia.orgarxiv.org

Key ab initio methods include:

Hartree-Fock (HF) Theory: This is the simplest ab initio method, which approximates the many-electron wavefunction as a single Slater determinant. wikipedia.orgchemeurope.com It provides a foundational understanding but often requires corrections for electron correlation. chemeurope.com

Post-Hartree-Fock Methods: To improve upon the HF approximation, methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory are used to incorporate electron correlation. chemeurope.com For instance, the CCSD (Coupled Cluster with Single and Double excitations) method has been used in conjunction with DFT to study the relative stabilities of tautomers of related cyclic alkenes. jjeci.net

Ab initio calculations have been applied to study the conformational energies and optimized structures of various cyclic and substituted molecules, providing valuable benchmarks for understanding the stereochemical outcomes of reactions. researchgate.net

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. compchems.com Unlike quantum mechanical methods, MM does not consider the electronic motions explicitly and instead treats molecules as a collection of atoms held together by springs representing the bonds. compchems.com The energy of a molecule is calculated as a function of its nuclear coordinates using a force field. compchems.com

The MM2 force field is a specific parameterization used in molecular mechanics calculations. It is particularly useful for predicting the equilibrium geometries and conformational energies of organic molecules. upenn.edu The total steric energy in MM2 is a sum of several terms, including: nih.gov

Bond stretching

Angle bending

Torsional strain

Van der Waals interactions

MM2 calculations have been successfully applied to study the structures of various heterocyclic and related compounds, demonstrating its capability to produce results that compare favorably with experimental data. umich.edu This approach is particularly advantageous for large molecules where quantum mechanical calculations would be computationally prohibitive. compchems.com

Electronic Structure and Energetic Analysis

The electronic structure and energetic properties of this compound are key to understanding its reactivity and stability. Computational methods provide a quantitative framework for this analysis.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. researchgate.net Its energy level is related to the molecule's nucleophilicity. youtube.compku.edu.cn

LUMO: The LUMO is the innermost orbital that is empty of electrons and can act as an electron acceptor. researchgate.net Its energy level is associated with the molecule's electrophilicity. youtube.compku.edu.cn

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. researchgate.net FMO analysis can be used to predict the most likely sites for electrophilic and nucleophilic attack. youtube.com For the tautomer of this compound, 1-methylcyclopentene (B36725), DFT calculations have been used to determine the energies of the frontier orbitals. researchgate.net

Table 1: Frontier Molecular Orbital Energies of 1-Methylcyclopentene

| Orbital | Energy (kJ/mol) |

|---|---|

| HOMO | -547.65 |

| LUMO | -1.93 |

Data sourced from a DFT study on the tautomers of this compound. researchgate.net

Computational chemistry is frequently used to determine the relative stabilities of isomers and tautomers, which are isomers that readily interconvert. libretexts.org The stability of different cycloalkanes is influenced by factors such as angle strain and torsional strain. libretexts.org For this compound, a key tautomeric relationship exists with 1-methylcyclopentene.

DFT calculations have been employed to investigate the relative stabilities of these two tautomers. researchgate.net By calculating the enthalpy (H) of each isomer, it was determined that 1-methylcyclopentene is more stable than the this compound isomer. researchgate.net The difference in enthalpy (ΔH) provides a quantitative measure of this stability difference. researchgate.net Similar computational studies have been conducted on other methylcycloalkene and methylenecycloalkane tautomeric pairs, such as the four-membered ring analogues, to determine their relative stabilities. researchgate.net

Table 2: Calculated Relative Stability of this compound and 1-Methylcyclopentene

| Tautomer | Relative Enthalpy (kJ/mol) | Stability |

|---|---|---|

| This compound | 18.518 | Less Stable |

Data based on DFT calculations. researchgate.net

Substituent Effects on Molecular Stability and Electronic Properties

The energy gap for the parent this compound has been calculated to be 6.947 eV. jjeci.net The introduction of various functional groups modifies this value, indicating a change in the molecule's kinetic stability. Furthermore, substituents also alter the dipole moment of the molecule, which can influence its intermolecular interactions and solubility.

| Property | Observation | Implication | Reference |

|---|---|---|---|

| HOMO-LUMO Energy Gap (Eg) | Substitution with groups like F, OH, CH3, NH2, CN, NO2, and CHO generally causes a decrease in the energy gap. | A smaller energy gap suggests a decrease in molecular stability and an increase in reactivity. | jjeci.net |

| Exception for Energy Gap | The CF3 substituent causes a slight increase in the energy gap. | Indicates a slight increase in stability compared to other substituted derivatives. | jjeci.net |

| Dipole Moment | Substituents alter the dipole moment of the parent molecule. | Changes in dipole moment affect the molecule's polarity and intermolecular forces. | jjeci.net |

Gibbs Free Energy and Enthalpy Calculations

Thermodynamic calculations are fundamental in assessing the stability of this compound and its isomers. Gibbs free energy (ΔG) and enthalpy (ΔH) calculations help predict the spontaneity and energetic favorability of isomerization reactions. chemguide.co.uklibretexts.org The relationship ΔG = ΔH - TΔS combines the enthalpy change, which reflects heat exchange, and the entropy change (ΔS), which reflects disorder, to determine a reaction's feasibility. youtube.com

Computational studies have investigated the tautomeric relationship between this compound and its endocyclic isomer, 1-methylcyclopentene. Based on DFT calculations, 1-methylcyclopentene is found to be thermodynamically more stable than this compound. jjeci.net The calculated enthalpy difference shows that 1-methylcyclopentene is more stable by an enthalpy value (ΔH) of 18.518 kJ/mol. jjeci.net This suggests that the isomerization from the exocyclic this compound to the endocyclic 1-methylcyclopentene is an exothermic process.

Gibbs free energy calculations further clarify the dynamics of this equilibrium. The Gibbs free energy of tautomerization for the this compound / 1-methylcyclopentene system has been calculated to be -3.667 kcal/mol, indicating a spontaneous process under standard conditions. researchgate.net These computational methods are also employed to evaluate how different substituents impact the relative stabilities of the two isomers, providing a quantitative basis for understanding their thermodynamic properties. jjeci.net

| Parameter | Value | System/Reaction | Significance | Reference |

|---|---|---|---|---|

| Enthalpy Difference (ΔH) | 18.518 kJ/mol | This compound vs. 1-Methylcyclopentene | 1-Methylcyclopentene is energetically more stable than this compound. | jjeci.net |

| Gibbs Free Energy of Tautomerization (ΔG) | -3.667 kcal/mol | This compound → 1-Methylcyclopentene | The isomerization to 1-methylcyclopentene is a spontaneous process. | researchgate.net |

Mechanistic Elucidation through Computational Modeling

Elucidation of Reaction Pathways and Intermediates

Computational modeling serves as a powerful tool for mapping the detailed step-by-step mechanisms of chemical reactions involving this compound. escholarship.org Through techniques like Density Functional Theory (DFT), chemists can explore the potential energy surface of a reaction, identifying the most plausible pathways from reactants to products. nih.gov This process involves locating and characterizing all relevant stationary points, including reactants, products, and any transient chemical species known as intermediates.

For reactions such as double-bond migration, electrophilic additions, or cycloadditions involving this compound, computational studies can reveal the precise sequence of bond-breaking and bond-forming events. researchgate.netresearchgate.net For instance, in an acid-catalyzed hydration reaction, modeling can confirm the formation of a carbocation intermediate after the initial protonation of the double bond. The calculations would help determine the structure and relative stability of possible intermediates, thereby explaining the regiochemical outcome of the reaction. These theoretical investigations provide a molecular-level picture that is often difficult to obtain through experimental means alone. escholarship.org

Transition State Characterization and Activation Barriers

A critical aspect of mechanistic elucidation is the characterization of transition states. mit.edu A transition state is a specific, high-energy configuration along the reaction pathway that represents the point of no return between reactants and products. ucsb.edu Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, a structure that is a maximum in the direction of the reaction coordinate but a minimum in all other degrees of freedom. ucsb.edu

For any proposed reaction mechanism of this compound, locating the corresponding transition state structure is essential for its validation. The energy difference between the reactants and the transition state is the activation energy or activation barrier. ucsb.edu This barrier determines the rate of the reaction; a higher barrier corresponds to a slower reaction. Computational models can calculate these activation energies with increasing accuracy, allowing for the quantitative comparison of different potential reaction pathways. mit.edu The pathway with the lowest activation barrier is typically the kinetically favored route.

Computational Insights into Chemoselectivity and Stereoselectivity

Many reactions involving this compound can potentially yield multiple products, leading to questions of chemoselectivity (which functional group reacts) and stereoselectivity (which spatial arrangement is formed). nih.gov Computational chemistry provides a quantitative framework for understanding and predicting these selectivities. rsc.org

The origin of selectivity is typically rooted in the kinetics of competing reaction pathways. nih.gov By calculating the activation barriers for all possible routes, researchers can determine which pathway is energetically most favorable. For example, if a reagent can attack either the exocyclic double bond of this compound or another functional group present in the molecule, DFT calculations can determine the transition state energies for both possibilities. The pathway with the lower activation energy will be the dominant one, thus explaining the observed chemoselectivity. nih.gov

Similarly, stereoselectivity in reactions like catalytic hydrogenations or epoxidations can be rationalized by comparing the activation energies of transition states leading to different stereoisomers (e.g., R vs. S, or syn vs. anti). rsc.org The calculated energy differences between these competing transition states can often predict the ratio of products with remarkable accuracy, offering powerful predictive capabilities for designing new synthetic methods. nih.gov

Advanced Spectroscopic Characterization of Methylenecyclopentane

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of methylenecyclopentane. Through the analysis of its vibrational modes, researchers have been able to assign the fundamental frequencies and understand the complex motions of its five-membered ring.

Infrared spectroscopy of this compound has been instrumental in identifying its fundamental vibrational frequencies. In a comprehensive study, all 42 fundamental modes of this compound were assigned based on vapor and liquid-phase IR spectra, along with Raman spectra. capes.gov.br The assignments were supported by data from isotopic derivatives, including this compound-2,2,5,5-d4 and methylene-d2-cyclopentane-2,2,5,5-d4, which allowed for a more definitive correlation between observed bands and specific molecular motions. capes.gov.br

The IR spectrum is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. A selection of significant IR bands and their assignments is presented in Table 1.

Table 1: Selected Infrared (IR) Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3080 | =CH₂ symmetric stretch |

| 2960 | -CH₂- asymmetric stretch |

| 2855 | -CH₂- symmetric stretch |

| 1660 | C=C stretch |

| 1450 | -CH₂- scissoring |

| 885 | =CH₂ out-of-plane bend |

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for non-polar bonds and symmetric vibrations. For this compound, Raman spectra of liquid samples were crucial in assigning the 42 fundamental frequencies. capes.gov.br The depolarization ratios measured in Raman scattering experiments helped to distinguish between symmetric and asymmetric vibrational modes, solidifying the assignments made from IR data.

Key Raman-active modes for this compound are highlighted in Table 2. The C=C stretching vibration, for instance, typically gives a strong signal in the Raman spectrum.

Table 2: Selected Raman Spectroscopy Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3075 | =CH₂ symmetric stretch |

| 2945 | -CH₂- symmetric stretch |

| 1658 | C=C stretch |

| 1445 | -CH₂- scissoring |

A significant aspect of the vibrational analysis of this compound is the characterization of its low-frequency ring modes, specifically the ring puckering and twisting vibrations. The lowest frequency ring mode was identified as a progression of combination bands in the mid-infrared spectrum, with the fundamental frequency observed at approximately 158.0 cm⁻¹. capes.gov.br This progression of bands is interpreted in terms of a one-dimensional harmonic vibration with a small negative quartic anharmonicity, rather than pseudorotation. capes.gov.br This indicates that the molecule has a preferred, non-planar conformation.

Microwave Spectroscopy Investigations

Microwave spectroscopy provides high-resolution data that allows for the precise determination of molecular geometry, rotational constants, and dipole moments.

The microwave spectrum of this compound has been recorded in the 18.0 to 26.5 GHz range. Researchers have successfully assigned both Q-branch and R-branch transitions for the ground vibrational state. Furthermore, assignments were made for five vibrationally excited states of the ring-puckering mode and one vibrationally excited state of the ring-twisting mode.

From relative intensity measurements of the microwave transitions, the frequency of the first excited state of the ring-puckering vibration was determined to be 63 ± 10 cm⁻¹. This finding suggests that the ring-puckering vibration is nearly harmonic and that the two out-of-plane ring vibrations are largely independent of each other.

The Stark effect in the microwave spectrum of this compound was analyzed to determine the components of its molecular dipole moment. The results of these measurements are consistent with a permanently twisted ring conformation of C₂ symmetry. The determined dipole moment components are presented in Table 3.

Table 3: Molecular Dipole Moment of this compound

| Dipole Moment Component | Value (Debye, D) |

|---|---|

| µₐ | 0.60 ± 0.01 |

Conformational Analysis and Dynamic Behavior

The five-membered ring of this compound, like cyclopentane (B165970) itself, is not planar. A flat pentagonal structure would induce significant torsional strain due to the eclipsing of hydrogen atoms on adjacent carbon atoms. To alleviate this strain, the ring puckers into non-planar conformations. dalalinstitute.comscribd.com The two primary conformations for a five-membered ring are the "envelope" (Cₛ symmetry), where one carbon atom is out of the plane of the other four, and the "half-chair" (C₂ symmetry), where two adjacent carbons are displaced on opposite sides of the plane formed by the other three. scribd.com

The presence of the exocyclic double bond in this compound introduces a degree of rigidity. The sp²-hybridized carbon atom within the ring and the exocyclic methylene (B1212753) carbon are planar, which influences the puckering of the remaining sp³-hybridized carbons. The molecule undergoes rapid interconversion between various puckered conformations through a low-energy process known as pseudorotation. This dynamic behavior involves a continuous wave-like motion of the puckering around the ring, meaning that over a short timescale, the individual carbon environments are averaged. dalalinstitute.com

The precise determination of the lowest-energy conformation and the energy barriers associated with its dynamic behavior in the gas phase is accomplished through high-resolution spectroscopic techniques. Methods like microwave spectroscopy and gas electron diffraction are powerful tools for determining the accurate molecular structure of free molecules, undistorted by intermolecular forces. wikipedia.orgchemrxiv.org Data from microwave spectra for this compound are available, providing the basis for a detailed structural determination. stanford.edu Computational studies are also employed to model the potential energy surface and identify the most stable conformers. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a detailed structural assignment can be made. Due to the symmetry and dynamic pseudorotation of the this compound ring, the NMR spectrum is relatively simple.

The ¹H NMR spectrum exhibits three distinct signals, corresponding to the three unique proton environments in the molecule: the vinylic protons of the exocyclic methylene group (=CH₂), the allylic protons on the carbons adjacent to the double bond (α-protons), and the protons on the carbon furthest from the double bond (β-protons).

The ¹³C NMR spectrum shows four signals, consistent with the four distinct carbon environments: the quaternary sp² carbon in the ring, the sp² methylene carbon (=CH₂), the two equivalent sp³ carbons alpha to the double bond, and the single sp³ carbon beta to the double bond. The chemical shifts are indicative of the electronic environment of each carbon atom. libretexts.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 4.83 | Singlet (broad) | 2H | Vinylic protons (=CH₂) |

| 2.28 | Triplet | 4H | Allylic protons (α-CH₂) |

| 1.75 | Quintet | 4H | β-protons (β-CH₂) |

Source: Spectral Database for Organic Compounds (SDBS)

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) [ppm] | Assignment |

|---|---|

| 151.7 | Quaternary sp² Carbon (C=) |

| 104.7 | Methylene sp² Carbon (=CH₂) |

| 35.0 | Allylic Carbons (α-CH₂) |

| 26.2 | β-Carbon (β-CH₂) |

Source: Spectral Database for Organic Compounds (SDBS)

Mass Spectrometry (MS) for Molecular Fingerprinting

Mass spectrometry provides information about the molecular weight of a compound and offers a characteristic fragmentation pattern that serves as a molecular fingerprint. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺•) and various fragment ions. netlify.app

The mass spectrum of this compound shows a molecular ion peak at a mass-to-charge ratio (m/z) of 82, which corresponds to its molecular weight (C₆H₁₀). The fragmentation of the molecular ion is dictated by the formation of stable carbocations. The most abundant peak in the spectrum, known as the base peak, appears at m/z 67. This highly stable fragment is formed by the loss of a methyl radical (•CH₃, mass 15) from the molecular ion. This process is favorable as it results in the formation of a stable, resonance-stabilized allylic or cyclopentenyl cation. Other significant fragments are observed at m/z 54, 41, and 39, resulting from further decomposition and rearrangement of the ring structure. chemicalbook.com

Table 3: Major Fragments in the Mass Spectrum of this compound

| m/z | Relative Intensity (%) | Proposed Fragment | Loss from Parent Ion |

|---|---|---|---|

| 82 | 31.1 | [C₆H₁₀]⁺• (Molecular Ion) | - |

| 67 | 100.0 | [C₅H₇]⁺ | •CH₃ |

| 54 | 28.4 | [C₄H₆]⁺• | C₂H₄ |

| 41 | 21.6 | [C₃H₅]⁺ | C₃H₅• |

| 39 | 23.3 | [C₃H₃]⁺ | C₃H₇• |

Source: Data derived from ChemicalBook. chemicalbook.com

Polymerization and Oligomerization Studies Involving Methylenecyclopentane

Incorporation of Methylenecyclopentane into Polymer Chains

Attempts to incorporate this compound into polymer backbones have highlighted significant challenges, primarily due to its propensity to rearrange into a more stable isomer.

Coordination Polymerization as a Comonomer

Coordination polymerization is a method that utilizes transition metal catalysts to produce polymers with controlled structures. wikipedia.org While this technique is effective for many nonpolar monomers like ethylene (B1197577) and propene, its application to this compound has proven difficult. Studies involving highly electrophilic metallocene catalysts, which are a type of coordination catalyst, have shown that this compound does not readily participate in polymerization. figshare.com Instead of being incorporated into a growing polymer chain, the monomer undergoes isomerization, a competing reaction that is kinetically favored under these catalytic conditions. figshare.com This resistance to polymerization contrasts with smaller, more strained rings like methylenecyclobutane, which successfully undergoes ring-opening polymerization with the same catalysts. figshare.com

Role of Ziegler-Natta and Metallocene Catalysts

Ziegler-Natta and metallocene catalysts are the cornerstones of olefin polymerization, enabling the synthesis of a vast range of polyolefins. behinpolymerco.comitast.ir

Ziegler-Natta catalysts , the first generation of such systems, are typically heterogeneous catalysts based on titanium compounds (e.g., titanium tetrachloride) combined with organoaluminum cocatalysts. wikipedia.orgnih.gov They possess multiple active sites, which can lead to polymers with a broad molecular weight distribution.

Metallocene catalysts are a more modern class of homogeneous, single-site catalysts, often based on Group 4 metals like zirconium or hafnium (e.g., zirconocenes). wikipedia.orgresearchgate.net Their well-defined single active site allows for precise control over polymer architecture, including molecular weight, comonomer distribution, and stereoregularity. nih.govresearchgate.net

In the context of this compound, a specific metallocene catalyst system, (Me5Cp)2ZrMe+MeB(C6F5)3-, was investigated. figshare.com Rather than catalyzing polymerization, this highly reactive, cationic zirconocene (B1252598) complex induced the isomerization of this compound. figshare.com This outcome suggests that the interaction between the catalyst's active site and the this compound monomer leads to a rearrangement of the double bond rather than the insertion of the monomer into a polymer chain.

Cyclopolymerization Mechanisms and Stereoselectivity

Cyclopolymerization is a process where a monomer containing two or more polymerizable double bonds undergoes an alternating sequence of intramolecular and intermolecular reactions, forming a polymer with cyclic units in the main chain. Stereoselectivity, the control over the spatial arrangement of atoms, is a key feature of many coordination polymerizations. wikipedia.org

For this compound, however, cyclopolymerization mechanisms are not observed. The dominant reaction pathway in the presence of metallocene catalysts is isomerization, which preempts any polymerization process. figshare.com The catalyst abstracts a hydrogen atom from a carbon adjacent to the double bond, leading to a more stable internal olefin, 1-methylcyclopentene (B36725). This fundamentally prevents the formation of a polymer chain from this compound units.

The following table summarizes the contrasting reactivity of this compound compared to other methylenecycloalkanes when subjected to a metallocene catalyst.

| Monomer | Catalyst System | Observed Outcome |

| Methylenecyclopropane (B1220202) | [(Me5Cp)2LuH]2 | Ring-opening polymerization |

| Methylenecyclobutane | (1,2-Me2Cp)2ZrMe+MeB(C6F5)3- | Ring-opening polymerization |

| This compound | (Me5Cp)2ZrMe+MeB(C6F5)3- | Isomerization (Double bond migration) |

| Methylenecyclohexane (B74748) | (Me5Cp)2ZrMe+MeB(C6F5)3- | Isomerization (Double bond migration) |

This table is based on findings from research on the polymerization of methylenecycloalkanes. figshare.com

Formation of this compound as a Cyclic Oligomer

While this compound is a challenging monomer for polymerization, related cyclic compounds can be synthesized through the oligomerization of simpler olefins like ethylene.

Zirconocene-Catalyzed Ethylene Oligomerization and Selectivity

Zirconocene-based catalysts are known to catalyze the oligomerization of α-olefins, a process where short polymer chains are formed. mdpi.com The oligomerization of ethylene can lead to a variety of linear and cyclic products. The selectivity of these reactions—that is, the ability to control which products are formed—is highly dependent on the structure of the zirconocene catalyst, the cocatalyst, and the reaction conditions. While the formation of cyclic hydrocarbons from ethylene using zirconocene catalysts is a known phenomenon, the specific and selective synthesis of this compound through this route is not extensively documented in the literature. The process generally involves the cyclization of a growing linear oligomer chain attached to the zirconium center. jst.go.jp

Isomerization Polymerization Processes

Isomerization polymerization is a process in which a monomer is isomerized to a new, polymerizable species either before or during the polymerization reaction. However, in the case of this compound, the observed process is an isomerization that effectively terminates any potential for polymerization.

Research has shown that when this compound is exposed to certain metallocene catalysts, it undergoes a facile and efficient double bond migration. figshare.com The exocyclic double bond rearranges to an endocyclic position, converting this compound into the thermodynamically more stable 1-methylcyclopentene. figshare.com This isomerization is a competing and overwhelmingly favored reaction that prevents the monomer from being incorporated into a polymer chain. This behavior is also observed with methylenecyclohexane under the same conditions. figshare.com The stability of the resulting internal olefin is the driving force for this rearrangement, highlighting a key pathway of reactivity for this compound in the presence of highly electrophilic catalysts.

Anionic Polymerization Behavior

Extensive searches of scientific literature and chemical databases did not yield specific studies detailing the anionic polymerization or oligomerization of this compound. Research on the polymerization of methylenecycloalkanes has been documented under various catalytic systems, but specific data regarding its behavior under anionic conditions—including detailed research findings, reaction kinetics, and characterization of resulting polymers or oligomers—is not available in the public domain.

One study on the ring-opening Ziegler polymerization of various methylenecycloalkanes noted that under the specific catalytic conditions used, this compound, along with methylenecyclohexane and 2-methylenenorbornane, predominantly undergoes double bond migration to a more stable internal position rather than polymerization. While these conditions were not anionic, this finding suggests a potential competing isomerization pathway that might also complicate anionic polymerization attempts.

Without specific research focused on the anionic polymerization of this compound, no data on initiator systems, solvent effects, monomer conversion, polymer molecular weight, or polydispersity can be provided. Consequently, no data tables can be generated for this topic.

Derivatives and Advanced Functionalization of Methylenecyclopentane

Synthesis of Substituted Methylenecyclopentane Derivatives

The synthesis of substituted methylenecyclopentanes can be achieved through various modern organic reactions. One notable method is a palladium-catalyzed regiodivergent alkene difunctionalization process. This reaction utilizes different phosphine (B1218219) ligands to control the reaction pathway between diethyl malonate and 1,5-dienes that have a triflate group. Specifically, the use of the 1,2-bis(diphenylphosphino)benzene (B85067) ligand directs the reaction towards a 5-endo-cyclization, resulting in the formation of malonate-substituted methylenecyclopentanes. In contrast, a different ligand can be used to favor a 4-exo-cyclization, producing methylenecyclobutanes instead.

Another efficient catalytic approach involves the palladium-catalyzed ring-opening of norbornene. This process uses readily available starting materials—aryl iodides, tosylhydrazones, and norbornene—to construct this compound derivatives. The proposed mechanism for this transformation involves a sequence of tandem reactions, including a Heck-type coupling, palladium carbene migratory insertion, C-C bond cleavage, and β-hydride elimination, all occurring within a single synthetic operation.

A simpler, non-catalytic transformation involves the isomerization of this compound to 1-methylcyclopentene (B36725). This can be accomplished in a two-step sequence by first adding a hydrogen-halide across the double bond, which places the halide on the more substituted carbon according to Markovnikov's rule. Subsequent elimination using a base like potassium hydroxide (B78521) in alcohol favors the formation of the more stable internal double bond within the ring, as predicted by Zaitsev's rule.

Table 1: Selected Synthetic Methods for Substituted this compound Derivatives

| Method | Catalysts/Reagents | Starting Materials | Product Type | Ref. |

|---|---|---|---|---|

| Regiodivergent Alkene Difunctionalization | Palladium catalyst, 1,2-bis(diphenylphosphino)benzene ligand | 1,5-dienes, Diethyl malonate | Malonate-substituted this compound | |

| Ring-Opening of Norbornene | Palladium catalyst | Norbornene, Aryl iodides, Tosylhydrazones | Substituted methylenecyclopentanes | researchgate.net |

Complex this compound-Containing Scaffolds in Organic Synthesis

The this compound unit is a key structural feature in several complex molecules of biological and medicinal importance. Its incorporation into larger scaffolds is a critical aspect of the total synthesis of natural products and the development of novel therapeutic and diagnostic agents.

Icofungipen (also known as PLD-118 or BAY-10-8888) is a synthetic antifungal agent whose structure is based on the naturally occurring β-amino acid, cispentacin. rsc.org The chemical structure of Icofungipen is 2-amino-4-methylenecyclopentane-1-carboxylic acid. researchgate.net It exhibits a novel mechanism of action by inhibiting isoleucyl-tRNA synthetase, which disrupts protein synthesis and fungal cell growth. rsc.org

Cyclofenil (B1669405) is a nonsteroidal estrogen receptor (ER) ligand that has been adapted for use in medical imaging. By incorporating radionuclides, analogs of Cyclofenil can be used as imaging probes for ER-positive breast tumors with techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). researchgate.net

The synthesis of these analogs involves modifying the core structure to include a radiolabel. For PET imaging, carbon-11 (B1219553) labeled derivatives have been prepared via O-[¹¹C]methylation of precursor molecules using [¹¹C]CH₃OTf. For SPECT imaging, derivatives containing technetium and rhenium have been synthesized. researchgate.net For example, tricarbonyl technetium cyclofenil complexes have been produced with high radiochemical purity and yield. researchgate.net These developments demonstrate that radiolabeled derivatives of molecules containing a core cycloalkane structure with an exocyclic methylene (B1212753) group can serve as effective agents for breast cancer imaging. researchgate.net

The development of new antibiotics to combat multidrug-resistant infections is a critical area of research. One promising target is MraY (phospho-MurNAc-pentapeptide translocase), an essential enzyme in the biosynthesis of the bacterial cell wall. niscpr.res.in Research into inhibitors of this enzyme has led to the synthesis and evaluation of cyclopentane-based analogs of muraymycin, a naturally occurring nucleoside antibiotic. niscpr.res.innih.gov

These synthetic efforts aim to create analogs with reduced structural complexity and improved synthetic accessibility. niscpr.res.in The structure-activity relationship studies of these cyclopentane-based compounds have indicated that a lipophilic side chain is crucial for the inhibition of MraY. One such analog, designated JH-MR-23, has demonstrated antibacterial efficacy against Staphylococcus aureus. niscpr.res.in While these specific reported analogs are based on a cyclopentane (B165970) core, this line of research establishes the importance of five-membered carbocyclic scaffolds in designing novel MraY inhibitors and provides a foundation for exploring further derivatives, including those featuring an exocyclic methylene group.

Annulation reactions are powerful tools for ring formation in organic synthesis. A notable example is the this compound annulation process, which has been instrumental in the total synthesis of the sesquiterpenoid (±)-pentalenene. nih.gov This natural product is the parent hydrocarbon of the pentalenolactone (B1231341) family of antibiotics. The synthesis involves a 12-step sequence where the key transformation is the construction of the this compound ring onto a pre-existing bicyclic enone, which ultimately leads to the characteristic tricyclic core of pentalenene. nih.gov

Beyond carbocycles, this compound precursors are also used to construct heterocyclic architectures. For instance, spirocyclic pyrrolidines, a class of nitrogen-containing heterocycles, can be synthesized from cyclopentylideneacetic acid derivatives. This transformation is achieved through a [3+2] cycloaddition reaction with an in-situ generated azomethine ylide. researchgate.net This method provides an efficient route to azaspiro[4.4]nonanes, demonstrating the utility of this compound-type structures in building complex heterocyclic systems. researchgate.net

Table 2: Examples of Complex Scaffolds Derived from this compound

| Scaffold/Molecule | Synthetic Application | Key Reaction Type | Ref. |

|---|---|---|---|

| (±)-Pentalenene | Natural Product Synthesis | This compound Annulation | nih.gov |

| Icofungipen | Antifungal Agent | Asymmetric Synthesis | researchgate.netnih.gov |

| Radiolabeled Cyclofenil | Medical Imaging Agent | Radiosynthesis | researchgate.net |

Catalytic Strategies for Derivative Synthesis

Catalysis offers efficient and selective methods for the functionalization of this compound and related structures. Transition metals, particularly palladium, play a central role in these transformations.

As previously mentioned, palladium-catalyzed reactions are effective for creating substituted this compound derivatives. The ligand-controlled, regiodivergent difunctionalization of 1,5-dienes provides access to malonate-substituted methylenecyclopentanes. Furthermore, the palladium-catalyzed ring-opening of norbornene represents another powerful strategy for synthesizing diverse this compound derivatives from simple precursors. researchgate.net

The reactivity of the exocyclic double bond in methylenecycloalkanes is a common theme in transition metal catalysis, though much of the foundational work has been done on more strained, smaller ring systems like methylenecyclopropanes (MCPs). The principles from these studies are often relevant to this compound chemistry. For example, palladium-catalyzed reactions of MCPs include formal [3+2] cycloadditions to form five-membered rings, Heck-type reactions, and hydroalkylation. researchgate.net Rhodium catalysts have also been used for C-H functionalization reactions involving MCPs. These catalytic strategies, proven on smaller rings, suggest potential pathways for the catalytic functionalization of this compound, leveraging the reactivity of its exocyclic alkene for C-C and C-heteroatom bond formation.

Nickel-Catalyzed Intramolecular Heck Reactions for Derivatives

The intramolecular Heck reaction serves as a powerful tool in organic synthesis for the construction of cyclic compounds. While traditionally dominated by palladium catalysis, recent advancements have highlighted nickel as a cost-effective and efficient alternative for certain transformations. Nickel-catalyzed intramolecular Heck reactions have been successfully employed in the synthesis of various carbocyclic and heterocyclic systems, including derivatives of this compound. These reactions often proceed via a 5-exo-trig cyclization pathway, favoring the formation of a five-membered ring with an exocyclic double bond.

One of the notable applications of this methodology is the stereospecific synthesis of enantioenriched methylenecyclopentanes from secondary benzylic ethers. Research has demonstrated that nickel catalysts can effectively facilitate the cyclization of these substrates, proceeding with high yield and enantiospecificity. nih.govorganic-chemistry.orgnih.govacs.orgescholarship.org The choice of ligand is crucial in these transformations, with monodentate phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) being particularly effective in promoting the desired reaction and minimizing side products. organic-chemistry.org The use of an air-stable NiCl₂(PCy₃)₂ complex has proven to be a practical and efficient catalytic system for these cyclizations. organic-chemistry.org

The reaction tolerates a range of substrates, including those with π-extended aromatic systems and various heterocyclic moieties like thiophene (B33073) and furan. nih.gov Furthermore, the strategic placement of geminal dimethyl groups on the alkyl chain can enhance the efficiency of the cyclization, a phenomenon known as the Thorpe-Ingold effect. nih.gov This nickel-catalyzed approach provides a valuable route to chiral this compound derivatives, which are important building blocks in organic synthesis. The reaction typically involves the formation of an organonickel intermediate, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the exocyclic alkene product.

Below is a table summarizing representative examples of nickel-catalyzed intramolecular Heck reactions leading to this compound derivatives.

Table 1: Examples of Nickel-Catalyzed Intramolecular Heck Reactions for the Synthesis of this compound Derivatives

| Substrate (Secondary Benzylic Ether) | Catalyst | Ligand | Product (this compound Derivative) | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| (R)-1-(But-3-en-1-yloxy)ethyl)naphthalene | NiCl₂ | PCy₃ | (R)-3-(Naphthalen-1-yl)-1-methylenecyclopentane | 85 | 95 | nih.gov |

| (R)-1-(But-3-en-1-yloxy)ethyl)benzene | NiCl₂ | PCy₃ | (R)-3-Phenyl-1-methylenecyclopentane | 75 | 93 | nih.gov |

| (R)-1-((4,4-Dimethylpent-1-en-1-yl)oxy)ethyl)benzene | NiCl₂ | PCy₃ | (R)-3-Phenyl-5,5-dimethyl-1-methylenecyclopentane | 88 | 94 | nih.gov |

Asymmetric Cyclization Methods to exo-Methylenecyclopentane Frameworks

The development of asymmetric methods to construct the exo-methylenecyclopentane framework is of significant interest due to the prevalence of this motif in various natural products and biologically active molecules. While various cyclization strategies exist, achieving high levels of stereocontrol remains a key challenge. Catalytic asymmetric methods, employing chiral catalysts or auxiliaries, offer an elegant solution to this problem, enabling the synthesis of enantioenriched exo-methylenecyclopentane derivatives.

One approach to furnishing these chiral frameworks involves intramolecular radical cyclizations. While not always inherently asymmetric, the use of chiral auxiliaries or chiral radical initiators can induce stereoselectivity. For instance, the tributyltin hydride-mediated radical cyclization of precursors derived from Baylis-Hillman adducts has been shown to produce exo-methylenecyclopentane derivatives. iaea.org Although the reported examples did not explicitly focus on asymmetric induction, this strategy holds potential for stereoselective synthesis through the incorporation of chiral elements.

More direct catalytic asymmetric approaches often rely on transition metal catalysis. While specific examples focusing solely on the carbocyclic exo-methylenecyclopentane are not extensively documented in broad reviews, related asymmetric cyclizations provide valuable insights. For instance, enantioselective Heck reactions, as discussed in the previous section, represent a powerful tool for creating chiral centers during the formation of the cyclopentane ring. nih.govorganic-chemistry.orgnih.govacs.orgescholarship.org

Furthermore, other transition metal-catalyzed cycloaddition and cyclization reactions have been explored for the synthesis of five-membered rings with exocyclic double bonds. These methods often involve the use of chiral ligands to control the stereochemical outcome of the reaction. For example, transition metal-catalyzed formal [3+2] cycloadditions of methylenecyclopropanes with various unsaturated partners can lead to five-membered carbocycles, and the use of chiral ligands can render these transformations asymmetric. researchgate.net

The following table provides a conceptual overview of potential asymmetric cyclization strategies that could be adapted for the synthesis of exo-methylenecyclopentane frameworks, based on analogous reactions.

Table 2: Conceptual Asymmetric Cyclization Strategies for exo-Methylenecyclopentane Frameworks

| Reaction Type | Chiral Catalyst/Auxiliary | General Substrate | Potential Product | Key Features |

|---|---|---|---|---|

| Intramolecular Heck Reaction | Chiral Phosphine Ligands (e.g., BINAP derivatives) | Alkenyl or aryl halide tethered to an alkene | Enantioenriched exo-methylenecyclopentane | High potential for enantioselectivity through catalyst control. |

| Radical Cyclization | Chiral Auxiliary on the substrate | Acyclic precursor with a radical initiator | Diastereomerically enriched exo-methylenecyclopentane | Stereocontrol is directed by the chiral auxiliary. |

| [3+2] Cycloaddition | Chiral Lewis Acid or Transition Metal Complex | Methylenecyclopropane (B1220202) and an alkene | Substituted exo-methylenecyclopentane | Potential for creating multiple stereocenters in a single step. |

Q & A

Q. What are the common laboratory-scale synthesis routes for methylenecyclopentane, and how do reaction conditions influence product yield and purity?

- Methodological Answer : this compound can be synthesized via radical addition reactions or bromination processes. For example, free radical addition of HBr to this compound yields bromomethylcyclopentane (52.6% yield under ionic conditions; 60.1% under radical conditions) . Microreactor technology offers improved control over exothermic reactions, achieving 70% conversion with no detectable side products (e.g., 1-methylcyclopentene), compared to batch processes where 30% side products form .

- Key Data :

| Synthesis Method | Yield | Key Side Product | Scalability |

|---|---|---|---|

| Radical Addition | 60.1% | None reported | Moderate |

| Microreactor | 70% | None | High (300 g/h) |

| Batch Bromination | 52.6% | 1-Methylcyclopentene | Low |

Q. How can spectroscopic techniques (NMR, GC-MS) be used to characterize this compound and its derivatives?

- Methodological Answer : ¹H NMR is critical for identifying terminal groups in polymers derived from this compound. For example, singlet signals at δ4.71 and δ4.84 correspond to the =CH₂ group in this compound-terminated polymers, while δ5.23–6.71 signals indicate unsaturated chain ends . GC with silver nitrate-diethylene glycol columns resolves this compound from isomers like 1-methylcyclopentene, though column degradation due to silver acetate precipitation requires careful monitoring .

Q. What factors govern the thermodynamic stability of this compound compared to its endocyclic isomers?

- Methodological Answer : Stability is influenced by ring strain and hyperconjugation. Studies using temperature-programmed desorption (TPD) show this compound (exocyclic) interconverts with 1-methylcyclopentene (endocyclic) on Pt(111) surfaces, with the latter being thermodynamically favored . Gas-phase equilibrium studies confirm this trend, attributed to reduced angle strain in the endocyclic isomer .

Advanced Research Questions

Q. What mechanistic insights explain this compound formation in chromium-catalyzed ethylene oligomerization?

- Methodological Answer : In ethylene tetramerization, this compound arises via a bimetallic disproportionation mechanism from a metallacycloheptane intermediate. Deuterium labeling and molar distribution analysis confirm that 1-octene selectivity (>70%) is linked to ethylene insertion into the metallacycle, while this compound forms via secondary co-oligomerization pathways . Computational studies (DFT) are recommended to model transition states and validate proposed intermediates.

Q. How do non-catalytic, regiocontrolled Hetero Diels-Alder (HDA) reactions involving this compound proceed?

- Methodological Answer : HDA reactions between this compound and E-2-aryl-1-cyano-1-nitroethenes proceed via a polar, single-step mechanism with full regiocontrol. Bonding Evolution Theory (BET) reveals electron density reorganization: the C4–C5 bond forms first via basin merging, followed by O1–C6 bond formation through electron donation .

- Key Computational Findings :

| Reaction Phase | Bond Formation | Electron Density Mechanism |

|---|---|---|

| Phase VII | C4–C5 | Basin merging |

| Final Phase | O1–C6 | O1 → C6 donation |

Q. What strategies mitigate side-product formation during this compound synthesis at scale?

- Methodological Answer : Microreactor technology minimizes side products (e.g., 1-methylcyclopentene) by enhancing heat transfer and reducing residence time, achieving 70% conversion vs. 30% side products in batch . For bromination, radical initiators (e.g., peroxides) improve selectivity by avoiding carbocation rearrangements . Post-synthesis, silver-ion chromatography effectively separates isomers .

Q. How can enantioselective synthesis of this compound derivatives be achieved?

- Methodological Answer : Asymmetric catalysis, such as Hayashi’s method, employs chiral ligands (e.g., bisphosphine-Pd complexes) to induce enantioselectivity in cycloadditions. For example, catalytic asymmetric this compound synthesis achieves >90% enantiomeric excess (ee) via π-allyl palladium intermediates .

Methodological Tools and Data Sources

- Computational Modeling : Use DFT and BET to map reaction coordinates and electron density shifts in HDA reactions .

- Analytical Techniques : Combine GC-MS (for isomer separation) and ¹H NMR (for polymer end-group analysis) .

- Process Optimization : Prioritize microreactors for scalable, side-product-free synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。